molecular formula C8H13F2NO2 B13089698 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid

1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13089698
M. Wt: 193.19 g/mol
InChI Key: SNDZFTGEGGOLNX-UHFFFAOYSA-N
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Description

1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C8H13F2NO2. This compound features a pyrrolidine ring substituted with a difluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with difluoropropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the difluoropropyl halide, leading to the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to enhance yield and purity .

Chemical Reactions Analysis

1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms in the difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s specificity for certain biological targets. The exact pathways involved may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:

  • 1-(1,3-Difluoropropyl)pyrrolidine-2-carboxylic acid
  • 1-(1,3-Difluoropropyl)pyrrolidine-4-carboxylic acid
  • 1-(1,3-Difluoropropyl)pyrrolidine-2,5-dione

These compounds share similar structural features but differ in the position of the carboxylic acid group or the presence of additional functional groups. The unique combination of the difluoropropyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13F2NO2/c9-3-7(4-10)11-2-1-6(5-11)8(12)13/h6-7H,1-5H2,(H,12,13)

InChI Key

SNDZFTGEGGOLNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C(CF)CF

Origin of Product

United States

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